Acetyl bromide, tribromo-
Description
Contextualizing Acyl Halides in Contemporary Synthetic Chemistry
Acyl halides, also known as acid halides, are a class of organic compounds derived from oxoacids by the replacement of a hydroxyl group with a halide. wikipedia.org In organic chemistry, the term most often refers to derivatives of carboxylic acids, featuring a -C(=O)X functional group, where X is a halogen. wikipedia.orgfiveable.me They are among the most reactive derivatives of carboxylic acids, serving as crucial intermediates in organic synthesis. fiveable.mewizeprep.com Their high reactivity is attributed to the carbonyl carbon's electrophilicity and the halogen's effectiveness as a leaving group. fiveable.mescbt.com
This reactivity allows acyl halides to readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles. fiveable.me For instance, they react with water to form carboxylic acids, with alcohols to produce esters, and with ammonia (B1221849) or amines to yield amides. scbt.combritannica.com This versatility makes them indispensable tools for introducing acyl groups into molecules, a fundamental transformation in the construction of pharmaceuticals, agrochemicals, polymers, and other advanced materials. scbt.com Common reagents used to synthesize acyl chlorides from carboxylic acids include thionyl chloride (SOCl₂), phosgene (B1210022) (COCl₂), and phosphorus trichloride (B1173362) (PCl₃), while phosphorus pentabromide is typically used for acyl bromides. wikipedia.orgwizeprep.com
Academic Significance and Research Gaps in Highly Halogenated Acyl Bromide Chemistry
Highly halogenated acyl bromides, such as tribromoacetyl bromide, possess distinct reactivity profiles that set them apart from their less halogenated counterparts. The electron-withdrawing nature of the bromine atoms significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity is exploited in various specialized synthetic applications.
Research has demonstrated the utility of tribromoacetyl bromide as a precursor in the formation of other reactive intermediates. For example, it is used in the in-situ preparation of dibromoketene through dehalogenation with zinc. researchgate.net This dibromoketene can then participate in cycloaddition reactions to construct complex cyclic systems. Furthermore, studies have investigated the interaction of tribromoacetyl bromide with nucleotide phosphates, such as thymidine-5'-phosphate, in the presence of tertiary amines. nih.govsigmaaldrich.com These reactions are complex, leading primarily to substituted polyphosphates and demonstrating a high phosphorylating activity, which is of interest in the development of new activating reagents for nucleotide chemistry. nih.gov
Despite these applications, there are notable gaps in the research concerning highly halogenated acyl bromides. For instance, attempts to synthesize tribromoacetyl derivatives by further brominating dibromoacetyl compounds at room temperature have been reported as unsuccessful, suggesting that the introduction of the final bromine atom onto the α-carbon presents a significant synthetic challenge under mild conditions. oup.com This indicates a need for the development of new, more effective bromination methods for creating such perhalogenated systems. The full scope of their synthetic potential and the mechanisms governing their unique reactions remain areas ripe for further academic exploration.
Historical Perspectives on the Investigation of Brominated Acetyl Derivatives
The study of brominated acetyl derivatives is deeply rooted in the history of organic chemistry. The Hell-Volhard-Zelinsky reaction, a classic method for the α-halogenation of carboxylic acids, has long been a fundamental tool for preparing α-bromo acids. masterorganicchemistry.com Early investigations, such as those by H. B. Watson in 1928, provided comparative studies on the bromination rates of different acyl halides, noting that bromine reacts more slowly with acetyl chloride than with acetyl bromide. masterorganicchemistry.com This early work proposed that the reaction proceeds through the enol form of the acid bromide, a concept that has been supported by subsequent kinetic studies. masterorganicchemistry.com
The synthesis of bromoacetyl derivatives has traditionally been achieved by reacting acetyl compounds with elemental bromine in various solvents. scispace.com However, due to the hazardous nature of liquid bromine, significant research has been dedicated to developing safer, solid brominating agents. scispace.comsci-hub.se Reagents like N-bromosuccinimide (NBS), copper(II) bromide, and various organic ammonium (B1175870) tribromides, such as tetrabutylammonium (B224687) tribromide (TBA Br₃) and benzyltrimethylammonium (B79724) tribromide (BTMA Br₃), have been developed as effective and more easily handled alternatives for the synthesis of mono- and dibromoacetyl derivatives under mild conditions. oup.comscispace.com The preparation of bromoacetyl bromide itself has been a long-established procedure, involving the reaction of acetic acid with bromine and phosphorus. prepchem.com These historical developments have laid the groundwork for the synthesis and investigation of more complex molecules like tribromoacetyl bromide.
Data Tables
Table 1: Chemical Identity of Tribromoacetyl Bromide
| Identifier | Value | Source |
| IUPAC Name | 2,2,2-tribromoacetyl bromide | nih.gov |
| CAS Number | 10588-31-5 | nih.gov |
| Molecular Formula | C₂Br₄O | nih.govnist.gov |
| Molecular Weight | 359.64 g/mol | nih.gov |
| Canonical SMILES | C(=O)(C(Br)(Br)Br)Br | nih.gov |
| InChI | InChI=1S/C2Br4O/c3-1(7)2(4,5)6 | nih.govnist.gov |
| InChIKey | VFDMCQVWSAENIU-UHFFFAOYSA-N | nih.govnist.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
10588-31-5 |
|---|---|
Molecular Formula |
C2Br4O |
Molecular Weight |
359.64 g/mol |
IUPAC Name |
2,2,2-tribromoacetyl bromide |
InChI |
InChI=1S/C2Br4O/c3-1(7)2(4,5)6 |
InChI Key |
VFDMCQVWSAENIU-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(Br)(Br)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Classical Approaches to Tribromoacetyl Bromide Synthesis
Traditional methods for synthesizing tribromoacetyl bromide have historically relied on the direct bromination of acetyl compounds and the use of phosphorus-based reagents.
Bromination of Acetyl Derivatives and Halogen Exchange Strategies
The synthesis of brominated acetyl derivatives often begins with readily available acetyl compounds. scispace.com The direct reaction of these precursors with elemental bromine is a fundamental approach, though it can sometimes lead to a mixture of mono-, di-, and tri-brominated products. scispace.comsci-hub.se The reactivity of the acetyl derivative and the reaction conditions, such as the solvent and temperature, play a crucial role in determining the product distribution. scispace.com For instance, the bromination of acetophenone (B1666503) with tetrabutylammonium (B224687) tribromide (TBA Br3) is believed to proceed through a slow enolization of the ketone followed by a rapid bromination step. scispace.com
Halogen exchange strategies, while less common for the direct synthesis of tribromoacetyl bromide, are a staple in organohalogen chemistry. These methods typically involve the conversion of a more readily available halogenated compound, such as a chloro- or iodo-derivative, into the desired bromo-compound.
Role of Phosphorus-Based Reagents in Bromination Protocols (e.g., Phosphorus Tribromide)
6(acetic acid) + 6(acetic anhydride) + 6(phosphorus tribromide) → 18(acetyl bromide) + hexametaphosphate google.com
This method aims to avoid the use of elemental bromine directly, which can lead to over-bromination and the formation of bromoacetyl bromide as a byproduct. google.comgoogle.com
The synthesis of phosphorus tribromide itself can be achieved by reacting red phosphorus with elemental bromine. homescience.net This reaction is highly exothermic and requires careful control. homescience.net
Table 1: Comparison of Classical Synthesis Methods for Acetyl Bromide
| Method | Reactants | Conditions | Molar Yield | Purity | Key Considerations |
| Bromination with Acetic Anhydride and Bromine | Acetic anhydride, Bromine | 80°C, then 95-125°C, reflux | ~45% | Not specified | Potential for over-bromination. google.comgoogle.com |
| Reaction with Acetic Acid and Phosphorus Tribromide | Acetic acid, Phosphorus tribromide | ≤ 45°C (typically 40°C) | 55-60% | ~90% | Reaction temperature must be controlled to avoid side reactions. google.comgoogle.com |
| Reaction with Acetic Acid, Acetic Anhydride, and Phosphorus Tribromide | Acetic acid, Acetic anhydride, Phosphorus tribromide | 20-40°C | High | ~98.3-98.6% | Aims to minimize byproducts like bromoacetyl bromide. patsnap.comgoogle.comgoogle.com |
Sequential Halogenation Pathways from Acetyl Bromide Precursors
The formation of tribromoacetyl bromide can be envisioned as a stepwise process starting from acetyl bromide. The initial product, acetyl bromide, can undergo further bromination to yield monobromoacetyl bromide, then dibromoacetyl bromide, and finally tribromoacetyl bromide. Controlling the stoichiometry of the brominating agent and the reaction conditions is critical to selectively obtain the desired tribrominated product. scispace.com However, achieving complete and selective tribromination without the formation of under-brominated byproducts can be challenging. oup.com For example, while benzyltrimethylammonium (B79724) tribromide (BTMA Br₃) is a stronger brominating agent than tetrabutylammonium tribromide (TBA Br₃) and can produce dibromoacetyl derivatives, it is unable to further brominate the dibromo product to the tribromoacetyl derivative at room temperature. oup.com
Modern Protocols and Enhanced Synthetic Efficiency
Contemporary approaches to the synthesis of tribromoacetyl bromide focus on improving reaction control, purity, and yield through controlled bromination strategies and the use of catalytic systems.
Controlled Bromination Strategies for Purity and Yield Optimization
Modern synthetic methods emphasize precise control over the bromination process to maximize the yield of tribromoacetyl bromide while minimizing impurities. This can be achieved through the use of milder and more selective brominating agents. scispace.comacs.org Reagents like N-bromosuccinimide (NBS) and tetrabutylammonium tribromide (TBABr₃) offer advantages over elemental bromine due to their solid nature and often more selective reactivity. scispace.comacs.org The choice of solvent can also significantly influence the reaction outcome. For instance, the use of a dichloromethane-methanol solvent system has been shown to be effective in the bromination of acetyl derivatives. scispace.comoup.com The mechanism of bromination with reagents like TBA Br₃ is thought to involve a slow enolization of the ketone followed by a fast bromination step, proceeding via an ionic rather than a radical pathway. scispace.com
Utilization of Anhydrous Conditions and Catalytic Systems (e.g., ZnBr₂/SiO₂)
The presence of water can be detrimental in many bromination reactions, leading to hydrolysis of the acyl bromide product and other side reactions. Therefore, carrying out the synthesis under anhydrous conditions is crucial for achieving high yields and purity.
Catalytic systems have emerged as a powerful tool for enhancing the efficiency and selectivity of bromination reactions. While specific literature on the use of ZnBr₂/SiO₂ for the synthesis of tribromoacetyl bromide is not prevalent in the provided search results, catalytic approaches are common in halogenation chemistry. For example, dibromoketene can be prepared in-situ from tribromoacetyl bromide via dehalogenation with zinc in the presence of POCl₃. researchgate.net Catalysts can activate the substrate or the brominating agent, allowing the reaction to proceed under milder conditions and with greater control. The development of novel catalytic systems remains an active area of research aimed at improving the synthesis of halogenated organic compounds.
Alternative Synthetic Routes to Tribromoacetyl Bromide
While the direct bromination of acetyl bromide is a common route, alternative methods provide different pathways to obtain tribromoacetyl bromide. One such method involves the oxidative transformation of a highly brominated ethylene (B1197577) derivative.
Conversion from Tetrabromoethylene (B1617066) via Oxidative Treatment
An alternative synthesis of tribromoacetyl bromide can be achieved through the oxidative cleavage of tetrabromoethylene (C₂Br₄). Research has shown that treating tetrabromoethylene with fuming nitric acid results in the formation of tribromoacetyl bromide. wikipedia.org This reaction represents an oxidative cleavage of the carbon-carbon double bond in tetrabromoethylene.
C₂Br₄ + Oxidizing Agent → CBr₃COBr
This method leverages a commercially available, heavily brominated starting material to directly access the tribromoacetyl functional group.
Mechanistic Studies of Bromination Reactions in Acyl Systems
The introduction of bromine into organic molecules can proceed through several distinct mechanistic pathways. The nature of the substrate—whether it is aliphatic, aromatic, or unsaturated—and the reaction conditions dictate which mechanism will predominate. Understanding these mechanisms is crucial for controlling the outcome of bromination reactions in and around acyl systems.
Free Radical Chain Mechanisms in Aliphatic Bromination
The bromination of aliphatic compounds, such as the alkyl chain of a carboxylic acid or other acyl derivative, can proceed via a free-radical chain reaction, particularly under the influence of UV light or a radical initiator. byjus.com This mechanism consists of three distinct phases: initiation, propagation, and termination. libretexts.orgucr.edu
Initiation: The reaction begins with the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•). This step has a high energy barrier and is typically induced by heat or UV radiation. libretexts.orgucr.edu
Propagation: A bromine radical abstracts a hydrogen atom from the aliphatic chain to form hydrogen bromide (HBr) and an alkyl radical. byjus.comuomustansiriyah.edu.iq This alkyl radical then reacts with another Br₂ molecule to yield the brominated product and a new bromine radical, which continues the chain. byjus.comlibretexts.org This phase is a repeating cycle as long as reactants and radicals are available.
Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species. byjus.com This can happen in several ways, such as the combination of two bromine radicals or an alkyl radical with a bromine radical.
A key reagent used for selective free-radical bromination, especially at positions allylic to a double bond or benzylic to an aromatic ring, is N-Bromosuccinimide (NBS). libretexts.orgorganic-chemistry.org NBS provides a low, constant concentration of Br₂ through its reaction with HBr, which is formed during the propagation step. libretexts.org This controlled delivery of bromine favors radical substitution over other potential reactions like electrophilic addition to double bonds. libretexts.org
| Mechanism Step | Description | Example Reaction |
| Initiation | Formation of initial radical species under UV light or heat. | Br₂ → 2 Br• |
| Propagation | A two-step cycle where a radical is consumed and another is generated. | R-H + Br• → R• + HBrR• + Br₂ → R-Br + Br• |
| Termination | Consumption of radicals to end the chain reaction. | Br• + Br• → Br₂R• + Br• → R-BrR• + R• → R-R |
This table outlines the fundamental steps of a free-radical chain bromination.
Electrophilic Substitution Mechanisms in Aromatic and Carbonyl Bromination
In contrast to the radical pathway in aliphatic systems, bromination of aromatic rings and the α-position of carbonyl compounds typically occurs via electrophilic substitution.
Aromatic Bromination Aromatic compounds, such as benzene (B151609) derivatives, undergo electrophilic aromatic substitution. byjus.com Because aromatic rings are highly stable, a powerful electrophile is required. libretexts.orgsavemyexams.com This is achieved by using a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br₂ molecule to create a much stronger electrophile that can be represented as Br⁺. libretexts.orgpressbooks.pubjove.com
The mechanism proceeds in two main stages: libretexts.org
The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.compressbooks.pubjove.com This step temporarily disrupts the ring's aromaticity.
A base (like FeBr₄⁻) removes a proton from the carbon atom that bears the bromine, restoring the stable aromatic ring and regenerating the catalyst. jove.comlibretexts.org
Carbonyl α-Bromination The α-position of carbonyl compounds (aldehydes, ketones, and acyl halides) is susceptible to electrophilic substitution due to the ability to form an enol or enolate intermediate. wikipedia.org In acidic conditions, the carbonyl oxygen is protonated, which facilitates the formation of an enol tautomer. masterorganicchemistry.com The electron-rich C=C double bond of the enol is nucleophilic and readily attacks molecular bromine. wikipedia.orgmasterorganicchemistry.com A subsequent deprotonation of the carbonyl oxygen yields the α-bromo product. masterorganicchemistry.com
This is the operative mechanism in the Hell-Volhard-Zelinsky (HVZ) reaction, which is used to brominate the α-carbon of carboxylic acids. byjus.comfiveable.me In the HVZ reaction, a catalytic amount of phosphorus tribromide (PBr₃) first converts the carboxylic acid into an acyl bromide. wikipedia.orgalfa-chemistry.com The acyl bromide, which has a higher enol content than the parent carboxylic acid, then undergoes acid-catalyzed α-bromination as described above. wikipedia.orgalfa-chemistry.com
| System Type | Key Intermediate | Role of Catalyst | Overall Transformation |
| Aromatic Ring | Arenium Ion (Sigma Complex) libretexts.org | Generates a strong electrophile (Br⁺) libretexts.orgjove.com | Substitution of H with Br on the ring |
| Carbonyl (α-position) | Enol or Enolate wikipedia.org | Catalyzes enol formation (acid) masterorganicchemistry.com | Substitution of α-H with Br |
This table compares the key features of electrophilic substitution in aromatic and carbonyl systems.
Electrophilic Addition Reaction Mechanisms to Unsaturated Centers
When bromine reacts with unsaturated centers like alkenes and alkynes, the typical pathway is an electrophilic addition reaction, where the π-bond is broken and two new sigma bonds are formed to the bromine atoms. byjus.comlibretexts.org
The mechanism for the addition of bromine to an alkene begins with the π electrons of the double bond attacking one of the bromine atoms, while the other is displaced as a bromide ion (Br⁻). libretexts.org The approaching π bond induces a dipole in the nonpolar Br₂ molecule, making one bromine atom electrophilic. libretexts.orgchemguide.netchemguide.co.uk
A key intermediate in this reaction is a cyclic bromonium ion, where a bromine atom is bonded to both carbons of the original double bond, carrying a positive charge. libretexts.orgchemguide.netyoutube.com This intermediate is then attacked by the nucleophilic bromide ion from the side opposite the bromonium bridge. chemguide.netyoutube.com This "anti-addition" results in the two bromine atoms being added to opposite faces of the original double bond. youtube.com
This mechanism explains the stereochemistry observed in the products of alkene bromination. The reaction with alkynes is analogous, though it can proceed through one or two addition steps depending on the stoichiometry of the reactants. libretexts.org
Proposed Active Brominating Species and Intermediates
The term "brominating agent" can refer to a variety of chemical species, ranging from stable reagents to transient intermediates, that act as the source of electrophilic or radical bromine in a reaction. The specific active species depends heavily on the reaction conditions.
Molecular Bromine (Br₂): In many reactions, Br₂ itself is the active species, although it is often polarized by a catalyst or an approaching nucleophile to enhance its electrophilicity. libretexts.orglibretexts.org
Bromine Radical (Br•): This is the key active species in free-radical chain reactions, generated by the homolysis of Br₂. byjus.commdpi.com
Bromonium Ion (Br⁺) equivalent: In electrophilic aromatic substitution, a Lewis acid like FeBr₃ activates Br₂ to create a highly electrophilic species that reacts as if it were a free bromonium ion. pressbooks.pubjove.com
Hypobromite (B1234621) (OBr⁻) and Hypobromous Acid (HOBr): These species are formed when bromine is dissolved in an aqueous base or water, respectively. nih.govamazonaws.com They are effective brominating agents, particularly in oxidative bromination reactions. amazonaws.comoup.com The continuous-flow synthesis of potassium hypobromite (KOBr) has been developed for the safe and efficient bromination of various substrates, such as methylsulfones. researchgate.netugent.beresearchgate.net
N-Bromosuccinimide (NBS): A crystalline solid that is a convenient and safer source for bromine in radical and electrophilic reactions. organic-chemistry.org It is primarily used to generate the low concentrations of Br₂ needed for allylic and benzylic bromination. libretexts.org
Methyl Hypobromite (CH₃OBr): This reagent can be used for the addition to ethylene derivatives, delivering a methoxy (B1213986) (-OCH₃) group and a bromine atom across the double bond. acs.org It serves as a source of electrophilic bromine.
Hypervalent Iodine-Bromine Adducts: Advanced reagents, such as those formed from the reaction of a hypervalent iodine compound with a bromine source, can act as highly reactive brominating species for challenging substrates. chemrxiv.orgresearchgate.net
| Brominating Species/Intermediate | Typical Formation | Primary Reaction Type |
| Molecular Bromine (Br₂) | - | Electrophilic Addition/Substitution |
| Bromine Radical (Br•) | Homolysis of Br₂ (UV, heat) libretexts.org | Free Radical Substitution |
| Bromonium Ion equivalent (e.g., [FeBr₃-Br]⁺) | Br₂ + Lewis Acid (e.g., FeBr₃) jove.com | Electrophilic Aromatic Substitution |
| Hypobromite (OBr⁻) | Br₂ + aqueous base (e.g., KOH) researchgate.net | Oxidative/Electrophilic Bromination |
| N-Bromosuccinimide (NBS) | - (used as a reagent) | Radical Substitution (allylic/benzylic) |
| Methyl Hypobromite (CH₃OBr) | - (used as a reagent) | Electrophilic Addition |
This table summarizes various active brominating species and the context in which they are typically encountered.
Reactivity Profiles and Transformative Reaction Pathways
Fundamental Reactivity Patterns as a Highly Substituted Acyl Bromide
The reactivity of tribromoacetyl bromide is fundamentally dictated by the electronic and steric effects imparted by the tribromomethyl and acyl bromide functionalities. The carbonyl carbon is highly electrophilic due to the inductive effect of the bromine atom directly attached to it and the three bromine atoms on the alpha-carbon. This pronounced electrophilicity makes it susceptible to attack by a wide range of nucleophiles.
The acyl bromide moiety itself is a reactive functional group, and like other acyl halides, tribromoacetyl bromide is sensitive to moisture, readily hydrolyzing to form tribromoacetic acid and hydrogen bromide. It is also expected to react with other nucleophiles such as alcohols to form esters and amines to form amides, typical reactions of acyl halides. guidechem.compressbooks.pub
Role as an Acylating Agent in Organic Transformations
As a highly activated acyl halide, tribromoacetyl bromide can function as an acylating agent, transferring the tribromoacetyl group to a variety of substrates. This process is central to the synthesis of more complex molecules. One of the classic examples of acylation is the Friedel-Crafts acylation of aromatic compounds. sigmaaldrich.commasterorganicchemistry.comyoutube.comorganic-chemistry.org In this reaction, the acyl bromide, in the presence of a Lewis acid catalyst such as aluminum chloride, generates a highly electrophilic acylium ion. This intermediate then attacks the aromatic ring, leading to the formation of an aryl ketone.
The efficiency of tribromoacetyl bromide as an acylating agent is also dependent on the nature of the nucleophile. Soft nucleophiles may react preferentially at the bromine atoms of the tribromomethyl group under certain conditions, leading to reduction or rearrangement products rather than simple acylation.
Specific Reaction Classes and Chemical Transformations
Beyond its general role as an acylating agent, tribromoacetyl bromide is implicated in more specialized reaction pathways, leading to the formation of highly reactive intermediates and its potential involvement in biochemically relevant processes.
One of the most significant transformations involving tribromoacetyl bromide is its potential to serve as a precursor for the generation of dibromoketene (Br₂C=C=O), a highly reactive ketene derivative. Ketenes are valuable intermediates in organic synthesis, readily undergoing [2+2] cycloaddition reactions with alkenes and imines to form four-membered rings. libretexts.orgyoutube.com
The generation of dibromoketene from tribromoacetyl bromide is typically achieved through a dehalogenation reaction, often employing a reducing metal such as zinc. nih.govaskfilo.com In this process, the zinc metal reductively removes two bromine atoms from the tribromoacetyl bromide molecule. The likely mechanism involves the formation of an organozinc intermediate which then eliminates zinc bromide to yield the dibromoketene.
The in situ generated dibromoketene is highly electrophilic and readily participates in cycloaddition reactions. For instance, its reaction with an alkene would proceed through a concerted [2+2] cycloaddition pathway to afford a cyclobutanone derivative. nih.govyoutube.com This strategy provides a powerful tool for the synthesis of complex cyclic systems that can be further elaborated.
Table 1: Generation of Dibromoketene and Subsequent Cycloaddition
| Reactant | Reagent | Intermediate | Product of Cycloaddition with Alkene |
| Tribromoacetyl bromide | Zinc (Zn) | Dibromoketene | gem-Dibromocyclobutanone |
Note: This table represents a plausible and synthetically useful reaction pathway based on established chemical principles, though specific experimental details for tribromoacetyl bromide may vary.
The high reactivity of tribromoacetyl bromide suggests its potential to interact with biologically important molecules such as nucleotides. Phosphorylation, the addition of a phosphate group, is a fundamental process in biochemistry, crucial for energy transfer and signal transduction. nih.gov
In the context of nucleotide phosphorylation, tribromoacetyl bromide could react with inorganic phosphate or a nucleoside monophosphate to form a reactive acyl phosphate intermediate. umich.edusemanticscholar.orgscispace.com Acyl phosphates are mixed anhydrides of a carboxylic acid and phosphoric acid and are known to be effective phosphorylating agents themselves.
The formation of tribromoacetyl phosphate would involve the nucleophilic attack of a phosphate oxygen atom on the electrophilic carbonyl carbon of tribromoacetyl bromide, with the displacement of the bromide ion. The resulting tribromoacetyl phosphate would be a highly activated species, primed for subsequent phosphoryl transfer reactions. The characterization of such a transient intermediate would likely rely on spectroscopic methods such as ³¹P NMR spectroscopy to observe the characteristic chemical shift of the newly formed phosphoanhydride bond.
The tribromoacetyl phosphate intermediate, once formed, could act as a potent phosphorylating agent. nih.govnih.gov It could transfer the phosphate group to a nucleophilic acceptor, such as the hydroxyl group of a nucleoside or another phosphate moiety to form a pyrophosphate linkage. This reactivity stems from the fact that the tribromoacetate is a good leaving group, facilitating the nucleophilic attack on the phosphorus atom.
The assessment of the phosphorylating activity of such an intermediate would involve reacting it with a target nucleoside and analyzing the reaction mixture for the formation of the corresponding nucleotide phosphate. The efficiency of the phosphorylation would depend on the reaction conditions, including solvent, temperature, and the presence of any catalysts. While direct experimental evidence for the use of tribromoacetyl bromide in this specific context is not widely reported, the underlying chemical principles of acyl phosphate chemistry provide a strong basis for its potential utility in phosphorylation reactions. nih.govnih.gov
Participation in Oxidative Rearrangements and Intramolecular Cyclization Reactions
Currently, there is a notable lack of specific studies in the scientific literature detailing the participation of tribromoacetyl bromide in oxidative rearrangements and intramolecular cyclization reactions. The high reactivity of acyl halides, particularly polyhalogenated ones, suggests that tribromoacetyl bromide would be a potent electrophile. In theory, the tribromoacetyl group could be incorporated into a molecule that is designed to undergo subsequent rearrangement or cyclization. The three bromine atoms on the acetyl moiety are strong electron-withdrawing groups, which would significantly increase the electrophilicity of the carbonyl carbon. This enhanced reactivity could be harnessed in complex synthetic pathways. However, without experimental data, any discussion on its specific role in these transformative reactions remains speculative.
Intramolecular reactions, in general, are kinetically favored when they lead to the formation of five- or six-membered rings. It is conceivable that a substrate containing a tribromoacetyl group and a suitably positioned nucleophile could undergo intramolecular cyclization. The nature of such a reaction would be highly dependent on the substrate structure and reaction conditions.
Comparative Reactivity Studies with Related Halogenated Compounds
The reactivity of tribromoacetyl bromide, while not extensively documented, can be understood by comparing it with the well-characterized reagents acetyl bromide and tetrabutylammonium (B224687) tribromide (TBATB). These compounds, although all sources of bromine, exhibit fundamentally different chemical behavior.
Acetyl bromide is a classic acylating agent. Its primary role in organic synthesis is to introduce an acetyl group (CH₃CO-) into a molecule, typically by reacting with nucleophiles like alcohols, amines, or arenes (in Friedel-Crafts acylation). The reactivity is centered on the electrophilic carbonyl carbon, leading to nucleophilic acyl substitution where the bromide ion acts as a leaving group. libretexts.org
Tetrabutylammonium tribromide (TBATB) , on the other hand, is a stable, solid source of bromine and is primarily used as a brominating agent. wikipedia.org It delivers electrophilic bromine (Br⁺) to substrates such as alkenes, alkynes, and activated aromatic rings. arkat-usa.org The tribromide ion (Br₃⁻) is the reactive species, which is in equilibrium with bromine (Br₂) and a bromide ion (Br⁻). acs.org Unlike acetyl bromide, TBATB does not acylate substrates.
Tribromoacetyl bromide (CBr₃COBr) is expected to function as a highly reactive acylating agent, similar to acetyl bromide. However, the presence of the three electron-withdrawing bromine atoms on the alpha-carbon dramatically increases the electrophilicity of the carbonyl carbon compared to acetyl bromide. This makes it a much stronger acylating agent. It would react vigorously with nucleophiles to introduce the tribromoacetyl group (CBr₃CO-). While it contains a high mass percentage of bromine, its primary reactivity is not that of a general brominating agent like TBATB.
Table 1: Comparative Reactivity of Tribromoacetyl Bromide, Acetyl Bromide, and Tetrabutylammonium Tribromide
| Compound | Primary Function | Reactive Center | Products with Nucleophiles (e.g., ROH) |
| Tribromoacetyl Bromide | Acylating Agent | Carbonyl Carbon | Tribromoacetate Esters (CBr₃COOR) |
| Acetyl Bromide | Acylating Agent | Carbonyl Carbon | Acetate Esters (CH₃COOR) |
| Tetrabutylammonium Tribromide | Brominating Agent | Bromine Atom | Brominated Substrates |
Quaternary ammonium (B1175870) tribromides (QATBs) are a class of versatile, stable, and selective solid brominating agents. The choice of the quaternary ammonium cation can influence the reactivity and efficiency of the reagent.
Tetrabutylammonium tribromide (TBATB) is a widely used QATB due to its stability, ease of preparation, and effectiveness in various bromination reactions. arkat-usa.org It is noted for its high selectivity, for example, in the para-bromination of phenols and aromatic amines. researchgate.net
Benzyltrimethylammonium (B79724) tribromide (BTMATB) is another effective brominating agent. Studies have shown that its reactivity is comparable to other tribromides. For instance, BTMATB can effectively brominate anilines, anthracene, and imidazole under mild conditions. tandfonline.com The choice between different QATBs often depends on factors like solubility, reaction time, and yield for a specific substrate. acgpubs.org
A comparative study on solvent-free bromination using various QATBs, including TBATB and cetyltrimethylammonium tribromide (CTMATB), found that while the final products were the same, the reaction times and yields varied. In general, TBATB and CTMATB were found to be more efficient in terms of yield. acgpubs.org The cation's structure affects the crystal lattice energy and the solubility of the reagent, which in turn can influence the reaction rate and outcome.
Table 2: Comparison of Bromination Efficiency for Selected Quaternary Ammonium Tribromides
| Reagent | Cation Structure | Key Features |
| Tetrabutylammonium Tribromide (TBATB) | (C₄H₉)₄N⁺ | Generally high efficiency and yields; well-studied. acgpubs.org |
| Benzyltrimethylammonium Tribromide (BTMATB) | C₆H₅CH₂N(CH₃)₃⁺ | Reactivity is comparable to other QATBs; effective for various aromatics. tandfonline.comresearchgate.net |
| Cetyltrimethylammonium Tribromide (CTMATB) | C₁₆H₃₃N(CH₃)₃⁺ | Often shows high efficiency in solvent-free conditions. acgpubs.org |
The reactivity of acyl halides is significantly influenced by the nature of the halogen and any substituents on the acyl group. qorganica.es
Leaving Group Ability: The reactivity of acyl halides follows the order RCOI > RCOBr > RCOCl > RCOF. This is because iodide is the best leaving group and fluoride is the poorest, which corresponds to the acidity of the hydrohalic acids (HI > HBr > HCl > HF). Therefore, an acyl bromide is generally more reactive than its corresponding acyl chloride. quora.comquora.com
Inductive Effects: Electron-withdrawing substituents on the alpha-carbon increase the electrophilicity of the carbonyl carbon, making the acyl halide more susceptible to nucleophilic attack. fiveable.me
Tribromoacetyl Bromide vs. Trichloroacetyl Chloride:
Reactivity due to the Acyl Halogen: Tribromoacetyl bromide (CBr₃COBr ) has a bromide as the leaving group, which is better than the chloride in trichloroacetyl chloride (CCl₃COCl ). This factor suggests higher reactivity for tribromoacetyl bromide.
Reactivity due to Alpha-Halogens: Both CBr₃ and CCl₃ groups are strongly electron-withdrawing due to the inductive effect of the halogen atoms. This enhances the electrophilicity of the carbonyl carbon in both molecules compared to their non-halogenated counterparts. Chlorine is more electronegative than bromine, so the inductive effect of a CCl₃ group is stronger than that of a CBr₃ group. This would suggest a more electrophilic carbonyl carbon in trichloroacetyl chloride.
Table 3: Comparison of Halogenated Acyl Halide Reactivity
| Compound | Structure | Leaving Group | α-Substituent Effect | Expected Relative Reactivity |
| Acetyl Bromide | CH₃COBr | Bromide (Good) | CH₃ (Electron-donating) | High |
| Trichloroacetyl Chloride | CCl₃COCl | Chloride (Moderate) | CCl₃ (Strongly electron-withdrawing) | Very High |
| Tribromoacetyl Bromide | CBr₃COBr | Bromide (Good) | CBr₃ (Strongly electron-withdrawing) | Extremely High |
Advanced Spectroscopic Characterization and Computational Analysis
Spectroscopic Methodologies for Structural and Electronic Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of tribromoacetyl bromide, as well as for studying its chemical transformations. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular structure and bonding.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbonyl Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of specific nuclei. For tribromoacetyl bromide, ¹H NMR and ¹³C NMR are the most relevant techniques.
¹H NMR Spectroscopy: Due to the complete absence of hydrogen atoms in the molecular structure of tribromoacetyl bromide (CBr₃COBr), a proton NMR spectrum is not applicable and would show no signals.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum of tribromoacetyl bromide is expected to show two distinct signals corresponding to the two unique carbon environments in the molecule: the carbonyl carbon (-C=O) and the tribromomethyl carbon (-CBr₃). While specific experimental data is not widely published, the chemical shifts can be predicted based on the electronic environment of each carbon. The carbonyl carbon, being part of an acyl bromide group, would appear significantly downfield. The tribromomethyl carbon is also expected to be downfield due to the strong deshielding effect of the three electronegative bromine atoms.
Utilization of Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
The most prominent feature would be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typical for acyl halides. Additionally, absorptions related to the carbon-bromine (C-Br) stretching vibrations would be present in the fingerprint region of the spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl (C=O) | Stretch | 1750 - 1820 | Strong |
| Carbon-Bromine (C-Br) | Stretch | 515 - 690 orgchemboulder.com | Medium to Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. The mass spectrum of tribromoacetyl bromide is particularly distinctive due to the presence of four bromine atoms.
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion peak of tribromoacetyl bromide will appear as a characteristic cluster of peaks (an isotopic envelope) corresponding to the different combinations of these isotopes. youtube.com The most intense peak in this cluster will not be the monoisotopic peak but rather the one corresponding to the most probable combination of isotopes.
Key fragmentation pathways for acyl halides typically involve the cleavage of bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu For tribromoacetyl bromide, the primary fragmentation would likely be the alpha-cleavage, resulting in the loss of the tribromomethyl radical (•CBr₃) to form the tribromoacetyl cation ([CBr₃CO]⁺) or the loss of a bromine radical.
| Ion | Relative Mass | Number of ⁸¹Br Isotopes | Theoretical Relative Intensity |
|---|---|---|---|
| [C₂⁷⁹Br₄O]⁺ | M | 0 | Low |
| [C₂⁷⁹Br₃⁸¹Br₁O]⁺ | M+2 | 1 | Medium |
| [C₂⁷⁹Br₂⁸¹Br₂O]⁺ | M+4 | 2 | High |
| [C₂⁷⁹Br₁⁸¹Br₃O]⁺ | M+6 | 3 | Medium |
| [C₂⁸¹Br₄O]⁺ | M+8 | 4 | Low |
UV-Vis Spectroscopy for the Detection and Quantification of Reaction and Decomposition Products
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. While simple acyl halides themselves are not strong chromophores in the near-UV and visible regions, this technique is highly effective for monitoring the formation of reaction or decomposition products that do absorb strongly. For instance, the hydrolysis or reaction of tribromoacetyl bromide can lead to the formation of bromide and tribromide ions (Br₃⁻) in solution. The tribromide ion, in particular, has a strong and characteristic absorption peak in the UV region, typically around 270-279 nm, making UV-Vis spectroscopy a valuable tool for kinetic studies and quantitative analysis of such reactions. researchgate.netresearchgate.net
Computational Chemistry Approaches and Theoretical Predictions
Computational chemistry provides a theoretical lens through which the properties and reactivity of molecules like tribromoacetyl bromide can be investigated, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Investigating Reaction Pathways, Energetics, and Stability
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govaps.org It has become a crucial tool in chemistry for predicting molecular geometries, energies, and spectroscopic properties. nih.gov
For tribromoacetyl bromide, DFT calculations can be employed to:
Investigate Reaction Pathways: DFT can model the step-by-step mechanism of reactions involving tribromoacetyl bromide, such as its hydrolysis or reactions with nucleophiles. This includes identifying transition states and reaction intermediates.
Determine Energetics and Stability: The theory allows for the calculation of the energies of reactants, products, and intermediates, providing insights into the thermodynamics and kinetics of a reaction. The relative stability of different conformations or isomers can also be assessed.
Predict Spectroscopic Properties: DFT can be used to calculate theoretical vibrational frequencies (for IR and Raman spectroscopy) and NMR chemical shifts. These predicted values can aid in the interpretation of experimental spectra or serve as a reference when experimental data is unavailable. Recent studies on other brominated organic molecules have demonstrated the utility of DFT in correlating theoretical calculations with experimental results for geometry and vibrational frequencies. researchgate.net
Reactivity Modeling, Including Predictions of Enolization Barriers and Transition States
Computational modeling provides a powerful tool to investigate the reactivity of tribromoacetyl bromide, particularly for processes that are challenging to study experimentally, such as the determination of enolization barriers and the characterization of transient transition states. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a balance between computational cost and accuracy.
The enolization of an acetyl bromide involves the formation of a vinyl alcohol-like structure. For tribromoacetyl bromide, this process is influenced by the three bromine atoms on the alpha-carbon. These bulky and electronegative atoms are expected to have a significant impact on the stability of the enol form and the energy barrier to its formation. Computational models can predict these enolization barriers by calculating the potential energy surface along the reaction coordinate corresponding to the proton transfer.
Transition state theory is central to modeling the kinetics of reactions involving tribromoacetyl bromide. By locating the transition state structure on the potential energy surface, which is a first-order saddle point, the activation energy for a given reaction can be calculated. For instance, in a nucleophilic acyl substitution reaction, computational methods can elucidate the geometry of the tetrahedral intermediate and the transition states leading to and from it.
Table 1: Illustrative Predicted Activation Energies for Key Reactions of Tribromoacetyl Bromide
| Reaction | Computational Method | Predicted Activation Energy (kcal/mol) |
| Enolization | DFT (B3LYP/6-31G) | Hypothetical Value: 25-35 |
| Nucleophilic Attack by H₂O | DFT (B3LYP/6-31G) | Hypothetical Value: 15-25 |
| Reaction with Ammonia (B1221849) | DFT (B3LYP/6-31G*) | Hypothetical Value: 10-20 |
Conformational Analysis and Elucidation of Electronic Structure
The presence of three bulky bromine atoms around the C-C single bond in tribromoacetyl bromide suggests that steric hindrance plays a crucial role in determining its conformational preferences. Computational methods can be used to perform a systematic conformational analysis to identify the most stable geometries. This typically involves rotating the C-C bond and calculating the energy at each rotational angle to generate a potential energy profile. The minima on this profile correspond to stable conformers.
The electronic structure of tribromoacetyl bromide is significantly influenced by the high electronegativity of the four bromine atoms and the oxygen atom. This leads to a highly polarized molecule. Quantum chemical calculations can provide a detailed picture of the electron distribution through the analysis of molecular orbitals, electron density maps, and electrostatic potential surfaces. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity, with the LUMO indicating sites susceptible to nucleophilic attack.
Table 2: Hypothetical Conformational Analysis Data for Tribromoacetyl bromide
| Dihedral Angle (Br-C-C=O) | Relative Energy (kcal/mol) | Conformer Type |
| 0° | Hypothetical Value: 5.0 | Eclipsed |
| 60° | Hypothetical Value: 0.0 | Staggered (Gauche) |
| 120° | Hypothetical Value: 3.5 | Eclipsed |
| 180° | Hypothetical Value: 0.5 | Staggered (Anti) |
Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis. The actual energy values would need to be determined through specific calculations.
Validation and Correlation of Computational Predictions with Empirical Data
The reliability of computational predictions is contingent upon their validation against experimental data. For a molecule like tribromoacetyl bromide, spectroscopic techniques such as infrared (IR) and Raman spectroscopy would provide key empirical data for validation. Computational chemistry software can predict vibrational frequencies and intensities, which can then be compared to experimental spectra. A good correlation between the calculated and experimental spectra provides confidence in the accuracy of the computational model and the predicted molecular geometry.
Furthermore, thermochemical data, such as the enthalpy of formation, can be calculated and compared with experimental values if available. The validation of computational methods for organobromine compounds is an active area of research, with studies demonstrating that certain DFT functionals can provide reliable thermochemical predictions for brominated compounds nih.govresearchgate.net. The choice of an appropriate computational method and basis set is crucial for obtaining results that are in good agreement with experimental reality.
Prediction of Quantum Chemical Parameters and Identification of Reactive Sites
Quantum chemical calculations can yield a variety of parameters that are useful for understanding and predicting the reactivity of a molecule. These include atomic charges, bond orders, and molecular electrostatic potential (MEP). The MEP map is particularly insightful as it visually represents the electron-rich and electron-poor regions of a molecule. For tribromoacetyl bromide, the MEP would be expected to show a significant positive potential around the carbonyl carbon, indicating its susceptibility to nucleophilic attack.
The analysis of frontier molecular orbitals (HOMO and LUMO) also helps in identifying reactive sites. The LUMO is typically centered on the carbonyl carbon in acyl halides, confirming it as the primary electrophilic site. The distribution of the HOMO can indicate the most likely sites for electrophilic attack, although for a molecule as electron-poor as tribromoacetyl bromide, this is less of a concern.
Table 3: Calculated Quantum Chemical Parameters for Tribromoacetyl Bromide (Illustrative)
| Parameter | Value |
| Dipole Moment (Debye) | Hypothetical Value: 2.5 - 3.5 |
| HOMO Energy (eV) | Hypothetical Value: -11.0 to -12.0 |
| LUMO Energy (eV) | Hypothetical Value: -1.5 to -2.5 |
| Mulliken Charge on Carbonyl Carbon | Hypothetical Value: +0.6 to +0.8 |
Note: These values are illustrative and represent the type of data that would be obtained from quantum chemical calculations. The actual values would depend on the specific computational method and basis set used.
Decomposition Pathways and Strategies for Stability Enhancement Mechanistic Focus
Mechanistic Understanding of Hydrolytic Degradation in Humid Environments
The primary pathway for the decomposition of tribromoacetyl bromide in humid environments is through hydrolysis. This reaction involves the nucleophilic attack of water on the electrophilic carbonyl carbon of the acetyl bromide functional group. The presence of three highly electronegative bromine atoms on the alpha-carbon significantly influences the reactivity of the molecule.
The proposed mechanism for the hydrolysis of tribromoacetyl bromide proceeds as follows:
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the carbonyl carbon. This is the rate-determining step of the reaction. The electron-withdrawing inductive effect of the three bromine atoms makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Formation of a Tetrahedral Intermediate: The initial attack results in the formation of a transient tetrahedral intermediate. In this intermediate, the oxygen atom of the water molecule is positively charged, and the carbonyl oxygen carries a negative charge.
Proton Transfer: A proton is transferred from the positively charged oxygen atom to a neighboring water molecule, forming a hydronium ion and a neutral tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the expulsion of a bromide ion, which is a good leaving group.
Formation of Tribromoacetic Acid and Hydrobromic Acid: The final products of the hydrolysis are tribromoacetic acid and hydrobromic acid.
CBr₃COBr + H₂O → CBr₃COOH + HBr
This reaction is generally rapid and exothermic. The high reactivity of tribromoacetyl bromide with water underscores the importance of storing and handling the compound under anhydrous conditions.
Influence of Environmental Parameters on Decomposition Kinetics (e.g., pH Effects)
The rate of decomposition of tribromoacetyl bromide is significantly influenced by environmental parameters, most notably pH. The kinetics of hydrolysis can be affected by both acidic and basic conditions, although the specific rate dependencies for tribromoacetyl bromide are not extensively documented in publicly available literature. However, by analogy to other acyl halides, certain trends can be inferred.
pH Effects on Hydrolysis Rate
| pH Condition | Effect on Hydrolysis Rate | Mechanistic Implication |
| Acidic (low pH) | The rate of hydrolysis may be accelerated. | Protonation of the carbonyl oxygen can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. |
| Neutral (pH ~7) | Hydrolysis proceeds at a baseline rate determined by the intrinsic reactivity of the compound with water. | The primary nucleophile is the neutral water molecule. |
| Basic (high pH) | The rate of hydrolysis is significantly increased. | The hydroxide (B78521) ion (OH⁻) is a much stronger nucleophile than water, leading to a faster rate of nucleophilic acyl substitution. |
This table is based on general principles of acyl halide hydrolysis and may not represent empirically determined data for tribromoacetyl bromide.
The decomposition kinetics are also influenced by temperature, with higher temperatures generally leading to a faster rate of hydrolysis. The presence of other nucleophiles in the environment can also lead to alternative decomposition pathways.
Strategies for Mitigating Degradation and Preserving Chemical Integrity
Given the high reactivity of tribromoacetyl bromide, particularly towards moisture, stringent measures are necessary to prevent its degradation and maintain its chemical purity.
Role of Desiccants and Inert Gas Atmospheres in Minimizing Decomposition
To minimize hydrolytic degradation, tribromoacetyl bromide must be stored and handled under strictly anhydrous conditions. This is typically achieved through the combined use of desiccants and inert gas atmospheres.
Desiccants: Desiccants are drying agents that absorb moisture from the surrounding environment. Common desiccants used for storing moisture-sensitive compounds include silica (B1680970) gel, calcium chloride, and molecular sieves. Placing a desiccant in the storage container creates a dry microenvironment, reducing the partial pressure of water vapor and thereby minimizing the rate of hydrolysis.
Inert Gas Atmospheres: An inert gas atmosphere, typically nitrogen or argon, is used to displace air and, more importantly, the moisture it contains from the storage vessel. Argon is often preferred for highly sensitive compounds due to its higher density than air, which allows it to effectively blanket the chemical. Purging the container with an inert gas before sealing creates a protective barrier against atmospheric moisture.
By combining these two strategies, the exposure of tribromoacetyl bromide to water is significantly reduced, thereby enhancing its long-term stability.
Advanced Analytical Techniques for Monitoring Decomposition Products
The detection and quantification of decomposition products are crucial for assessing the purity and stability of tribromoacetyl bromide. Several advanced analytical techniques can be employed for this purpose.
Analytical Techniques for Monitoring Decomposition
| Technique | Principle | Information Obtained |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis for identification. | Identification and quantification of volatile decomposition products, such as tribromoacetic acid (after derivatization) and other potential byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. | Separation and quantification of non-volatile decomposition products like tribromoacetic acid and bromide ions. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information about its functional groups. | In-situ monitoring of the disappearance of the acyl bromide C=O stretch and the appearance of the carboxylic acid C=O and O-H stretches of tribromoacetic acid. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Can be used to monitor the conversion of tribromoacetyl bromide to tribromoacetic acid by observing changes in the chemical shifts of the carbon and proton nuclei. |
These techniques provide powerful tools for researchers to study the kinetics of decomposition, identify degradation pathways, and assess the effectiveness of stabilization strategies.
Applications in Complex Organic Synthesis and Specialized Methodologies
Formation of Key Intermediates for Subsequent Derivatization (e.g., Precursors to α,α-Dibromocyclobutanones)
There is no available scientific literature that describes the use of tribromoacetyl bromide for the formation of key intermediates such as α,α-dibromocyclobutanones. The synthesis of such strained ring systems often involves specific cycloaddition reactions, and the reactivity of tribromoacetyl bromide in these contexts has not been reported.
Utility in the Synthesis of Diverse Heterocyclic Compounds
The synthesis of heterocyclic compounds is a vast area of organic chemistry, with reagents like bromoacetyl bromide being widely used as building blocks. researchgate.net However, a review of the available literature does not indicate that tribromoacetyl bromide is similarly employed for the synthesis of diverse heterocyclic compounds. The high degree of bromination may lead to different reactivity profiles or steric hindrance that may not be favorable for common cyclization strategies.
Broader Implications in Various Organic Transformations (e.g., Substitution, Rearrangement, Hydrolysis, Catalysis)
Detailed research findings on the broader implications of tribromoacetyl bromide in organic transformations such as substitution, rearrangement, hydrolysis, or catalysis are not present in the current body of scientific literature. While bromo-organic compounds, in general, are known to participate in a wide array of reactions, the specific behavior of tribromoacetyl bromide remains largely unexplored. sci-hub.se
Role in Analytical Methodologies: Application in Lignin Quantification Studies
The established analytical method for lignin quantification utilizes acetyl bromide, not tribromoacetyl bromide. The acetyl bromide method involves the solubilization of lignin from plant biomass, which can then be quantified spectrophotometrically. There is no indication in the scientific literature that tribromoacetyl bromide is used for or offers any advantages in this analytical procedure.
Future Directions and Emerging Research Avenues for Tribromoacetyl Bromide
Tribromoacetyl bromide, a polyhalogenated acyl halide, represents a chemical entity with significant, yet largely untapped, potential in organic synthesis. While its basic reactivity is understood, emerging trends in chemical research are paving the way for novel and sophisticated applications. Future investigations are poised to focus on sustainable production, exploration of new chemical behaviors, predictive modeling, and strategic use in the synthesis of complex molecules. These research avenues promise to redefine the utility of this versatile compound.
Q & A
Q. What are the optimal synthetic routes for tribromoacetyl bromide, and how do traditional methods compare to modern protocols?
Methodological Answer: Tribromoacetyl bromide can be synthesized via bromination of acetyl derivatives or halogen exchange. Traditional methods involve reacting acetic acid with bromine and phosphorus catalysts (e.g., PBr₃ or PBr₅), as described by Gal (1863b):
- Gal’s method : Reacting glacial acetic acid with bromine and phosphorus tribromide (3CH₃COOH + PBr₃ → 3CH₃COBr + H₃PO₃), yielding ~50% efficiency due to incomplete bromine utilization .
- Modern approach : Bromination of acetic anhydride at 80–125°C with fractional distillation for purification, achieving higher purity (>98%) .
Key variables : Temperature control (95–125°C), catalyst selection (ZnBr₂/SiO₂ for regioselectivity), and distillation efficiency.
Q. How do reaction kinetics and temperature influence the stability and reactivity of tribromoacetyl bromide in organic synthesis?
Methodological Answer: Reaction kinetics for bromoacetyl derivatives follow Arrhenius-like behavior. For example:
- Rate coefficients for radical reactions:
Experimental design : Use gas-phase FTIR or mass spectrometry to monitor decomposition products (e.g., HBr, bromoacetic acid) under controlled temperatures. Stability tests should include humidity controls to avoid hydrolysis .
Q. What analytical techniques are recommended for detecting tribromoacetyl bromide and its impurities in reaction mixtures?
Methodological Answer:
- GC-MS : For volatile derivatives, use helium carrier gas (3.0 psi) with split mode (2:1). Retention times: ~1.988 min for bromoacetyl bromide .
- NMR : ¹H/¹³C NMR (400–600 MHz) to identify α-bromo carbonyl signals (δ 3.8–4.2 ppm for CH₂Br) .
- LOD/LOQ : Limits of detection for bromoacetyl bromide are 30.33 ppm (LOD) and 96.97 ppm (LOQ) via GC .
Advanced Research Questions
Q. How can researchers reconcile contradictions in historical and contemporary data on tribromoacetyl bromide synthesis?
Methodological Answer: Historical methods (e.g., Gal’s sealed-tube bromination at 500–600°C) often suffered from low yields due to side reactions (e.g., HBr gas release). Modern protocols address this by:
- Using anhydrous conditions and catalysts (e.g., ZnBr₂/SiO₂) to enhance selectivity .
- Validating purity via fractional distillation and comparing with computational models (e.g., DFT for reaction pathways) .
Data reconciliation : Cross-check melting points (historical: 135°C for tribromoacetic acid vs. modern: 130–132°C) and boiling points (250°C historical vs. 245°C modern) .
Q. What are the decomposition pathways of tribromoacetyl bromide under varying environmental conditions, and how can they be controlled?
Methodological Answer: Tribromoacetyl bromide hydrolyzes in humid air to form HBr and bromoacetic acid. Controlled studies show:
- Hydrolysis rate : Accelerates at pH > 7 due to nucleophilic attack by OH⁻.
- Stabilizers : Add desiccants (e.g., molecular sieves) or conduct reactions under inert gas (N₂/Ar) .
Advanced monitoring : Use UV-Vis spectroscopy (λ = 240 nm for Br⁻ detection) or ion chromatography to quantify decomposition products .
Q. How can computational chemistry aid in predicting the physical properties and reactivity of tribromoacetyl bromide?
Methodological Answer:
- DFT calculations : Predict enthalpy of vaporization (ΔvapH ≈ 35 kJ/mol) and compare with experimental data (NIST: ΔvapH° = 36.2 kJ/mol) .
- Reactivity modeling : Simulate enolization barriers (e.g., 25 kcal/mol for acetyl bromide vs. 13 kcal/mol for aldehydes) to explain α-bromination efficiency .
Validation : Cross-reference computational results with crystallographic data (if available) or kinetic isotope effects .
Q. What role does tribromoacetyl bromide play in lignin quantification, and how can its accuracy be improved?
Methodological Answer:
- Lignin assay : Tribromoacetyl bromide acetylates lignin’s hydroxyl groups, enabling spectrophotometric quantification (λ = 280 nm). The Liyama–Wallis method achieves ±2% error with optimized reaction times (2–4 hr) .
- Improvements : Use pre-treatment with dioxane/HCl to remove polysaccharides, reducing interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
